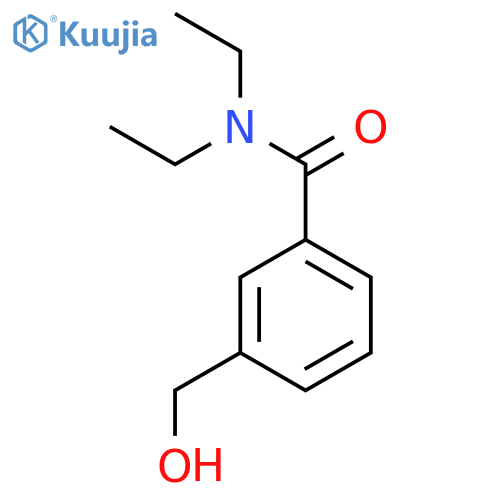Cas no 72236-22-7 (Benzamide,N,N-diethyl-3-(hydroxymethyl)-)

72236-22-7 structure
商品名:Benzamide,N,N-diethyl-3-(hydroxymethyl)-
Benzamide,N,N-diethyl-3-(hydroxymethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzamide,N,N-diethyl-3-(hydroxymethyl)-
- ω-Hydroxy-DEET
- N,N-diethyl-3-(hydroxymethyl)benzamide
- 9K0BU4F1UC
- Benzamide, N,N-diethyl-3-(hydroxymethyl)-
- XCA23622
- DTXSID70222550
- AI3-26781
- MFCD00871280
- ZB1316
- AKOS027270047
- AS-19596
- N,N-diethyl-m-hydroxymethylbenzamide
- HY-136611
- NS00116083
- CS-0132348
- SCHEMBL6343371
- omega-Hydroxy-DEET
- N,N-diethyl-3-hydroxymethylbenzamide
- ?-Hydroxy-DEET
- A904916
- UNII-9K0BU4F1UC
- 72236-22-7
- Balc
- N,N-Diethyl-m-hydroxymethylbenzamide; N,N-Diethyl-3-(hydroxymethyl)benzamide
- G12811
-
- インチ: InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3
- InChIKey: FRZJZRVZZNTMAW-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C(=O)C1=CC=CC(=C1)CO
計算された属性
- せいみつぶんしりょう: 207.12601
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.54
Benzamide,N,N-diethyl-3-(hydroxymethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0132348-5mg |
ω-Hydroxy-DEET |
72236-22-7 | 98.60% | 5mg |
$50.0 | 2022-04-26 | |
| TRC | H934200-500mg |
ω-Hydroxy-DEET |
72236-22-7 | 500mg |
$ 1598.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490406-50 mg |
ω-Hydroxy-DEET, |
72236-22-7 | 50mg |
¥2,858.00 | 2023-07-11 | ||
| MedChemExpress | HY-136611-5mg |
ω-Hydroxy-DEET |
72236-22-7 | ≥96.0% | 5mg |
¥1300 | 2024-04-17 | |
| MedChemExpress | HY-136611-10mg |
ω-Hydroxy-DEET |
72236-22-7 | 10mg |
¥2100 | 2021-07-09 | ||
| MedChemExpress | HY-136611-5mg |
ω-Hydroxy-DEET |
72236-22-7 | 5mg |
¥1300 | 2021-07-09 | ||
| A2B Chem LLC | AC73290-100mg |
N,N-Diethyl-3-(hydroxymethyl)benzamide |
72236-22-7 | 99%(GC) | 100mg |
$90.00 | 2024-04-19 | |
| abcr | AB524415-100mg |
omega-Hydroxy-DEET; . |
72236-22-7 | 100mg |
€176.00 | 2024-04-16 | ||
| 1PlusChem | 1P005VHM-1g |
Benzamide,N,N-diethyl-3-(hydroxymethyl)- |
72236-22-7 | 99% (GC) | 1g |
$320.00 | 2025-02-21 | |
| A2B Chem LLC | AC73290-1g |
N,N-Diethyl-3-(hydroxymethyl)benzamide |
72236-22-7 | 99%(GC) | 1g |
$327.00 | 2024-04-19 |
Benzamide,N,N-diethyl-3-(hydroxymethyl)- 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
72236-22-7 (Benzamide,N,N-diethyl-3-(hydroxymethyl)-) 関連製品
- 126926-33-8(3-(ethylcarbamoyl)benzoic acid)
- 858981-15-4(3-(dimethylcarbamoyl)benzoic acid)
- 72236-23-8(DCBA)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:72236-22-7)Benzamide,N,N-diethyl-3-(hydroxymethyl)-

清らかである:99%
はかる:1g
価格 ($):925.0